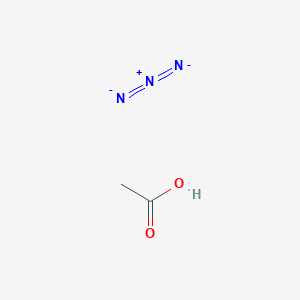
Azide Acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Azide Acetic Acid can be synthesized through the reaction of chloroacetic acid with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions. The general reaction scheme is as follows:
ClCH2COOH+NaN3→N3CH2COOH+NaCl
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the hazardous nature of azides. the same principles apply, with scaled-up reactions and stringent safety protocols to handle the reactive azide intermediates.
Chemical Reactions Analysis
Types of Reactions: Azide Acetic Acid undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction Reactions: this compound can be reduced to amino acetic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo the Curtius rearrangement, where the azide group is converted to an isocyanate intermediate, which can further react to form amines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Rearrangement: Heat or acid catalysts to facilitate the Curtius rearrangement.
Major Products:
Amino Acetic Acid: Formed through reduction.
Isocyanates and Amines: Formed through rearrangement reactions.
Scientific Research Applications
Azide Acetic Acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including heterocycles and amines.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules due to its ability to undergo click reactions with alkynes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.
Mechanism of Action
The mechanism of action of Azide Acetic Acid primarily involves its reactivity as an azide. The azide group can participate in nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. In biological systems, the azide group can undergo click chemistry reactions, enabling the labeling and tracking of biomolecules.
Comparison with Similar Compounds
Azidoformic Acid: Similar in structure but contains a formic acid moiety instead of acetic acid.
Azidobenzene: Contains an azide group attached to a benzene ring.
Azidomethane: Contains an azide group attached to a methane moiety.
Uniqueness: Azide Acetic Acid is unique due to its combination of the azide group with the acetic acid moiety, providing a versatile compound for various chemical transformations and applications. Its ability to undergo multiple types of reactions, including nucleophilic substitution, reduction, and rearrangement, makes it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C2H4N3O2- |
|---|---|
Molecular Weight |
102.07 g/mol |
IUPAC Name |
acetic acid;azide |
InChI |
InChI=1S/C2H4O2.N3/c1-2(3)4;1-3-2/h1H3,(H,3,4);/q;-1 |
InChI Key |
AVJYMJJJBRIKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.[N-]=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















